2-(Hydroxyamino)cyclohexan-1-one oxime acetate
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Description
The interest in 2-(Hydroxyamino)cyclohexan-1-one oxime acetate and its derivatives stems from their potential in synthesizing compounds with significant cytotoxic activities and their utility in various chemical reactions, demonstrating their versatility in organic synthesis and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of derivatives related to 2-(Hydroxyamino)cyclohexan-1-one oxime acetate involves reactions like the one between bis-(phenylmethylene)cyclohexanone and hydroxylamine hydrochloride and sodium acetate, leading to oxime compounds with confirmed structures through high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. Such synthetic routes are essential for producing compounds with potential cytotoxic activities against various tumor cell lines (Dimmock et al., 1992).
Molecular Structure Analysis
The molecular structure of these compounds, as deduced and confirmed by techniques such as X-ray analysis, highlights the importance of the oxime function and the hydroxyamino group in the cyclohexanone ring, which are pivotal for their reactivity and biological activities.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidative addition with oximes to [Os3(CO)10(MeCN)2], leading to clusters with bridging oximato ligands. Such reactions are crucial for understanding the chemical behavior and the potential of these compounds in catalysis and synthesis of new materials (Deeming et al., 1990).
Scientific Research Applications
Anticancer Potency
The modification of biologically active carbonyl compounds into oximes, such as 2-(hydroxyamino)-1,4-naphthoquinone, has been explored for their anticancer activities. A study highlighted that such compounds exhibit moderate cytotoxic activities against a panel of cancer cells, with one compound showing significant anticancer potency against prostate cancer cells. This suggests a potential application of similar oxime compounds in developing anticancer agents (Valderrama et al., 2022).
Cyclohexanone Oxime Production
Cyclohexanone oxime is a precursor for the production of ε-caprolactam, a monomer used in the nylon-6 industry. Research into the production of cyclohexanone oxime from cyclohexanone using hydroxylammonium sulfate has provided insights into optimizing the oximation process, which is crucial for the nylon-6 production chain. This includes understanding the effects of pH, interfacial area, and concentration of reagents on the oximation rate (Lorenzo et al., 2016).
Enzyme Model Systems
Oximes have been used to modify cyclohexaamylose, introducing nucleophilic oxime groups to create enzyme model systems. These modifications allow for the study of enzyme-like reactions, such as the deacylation of esters, providing valuable insights into enzyme mechanisms and potentially leading to the development of enzyme mimics for industrial and pharmaceutical applications (Hooidonk et al., 2010).
Chemical Synthesis and Reactions
Oximes, including 2-(hydroxyamino)cyclohexan-1-one oxime acetate derivatives, are involved in various chemical reactions, contributing to the synthesis of diverse organic compounds. For instance, oxime compounds have been utilized in one-pot syntheses, demonstrating their versatility in organic synthesis. These reactions are important for creating complex molecules for further research and application in medicinal chemistry and materials science (Supsana et al., 2000).
properties
IUPAC Name |
acetic acid;N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.C2H4O2/c9-7-5-3-1-2-4-6(5)8-10;1-2(3)4/h5,7,9-10H,1-4H2;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPYLBIFODZUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(=NO)C(C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327524 |
Source
|
Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)cyclohexan-1-one oxime acetate | |
CAS RN |
13785-65-4 |
Source
|
Record name | 2-(hydroxyamino)cyclohexan-1-one oxime acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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